1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE
Overview
Description
1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE is a chemical compound characterized by the presence of a pyridine ring substituted with a bromine atom at the 5-position and a trifluoromethyl group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the bromine atom’s electron-withdrawing effect, influences the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as an intermediate in the synthesis of crop-protection products.
3,5-Difluoro-2,4,6-triazidopyridine: Known for its unique reactivity and applications in material science
Uniqueness
1-(5-BROMOPYRIDIN-3-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE is unique due to the specific combination of bromine and trifluoromethyl substituents on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Properties
CAS No. |
886374-09-0 |
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Molecular Formula |
C7H6BrF3N2 |
Molecular Weight |
255.03 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-1-4(2-13-3-5)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI Key |
ZPHORVARHZMHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(F)(F)F)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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